Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
Description
Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate is a malonate derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 4-position. This compound is structurally analogous to diethyl anilinomethylenemalonate derivatives, which are pivotal intermediates in synthesizing bioactive quinolones and heterocycles . Its thiophene moiety and electron-withdrawing methoxycarbonyl group may influence reactivity, solubility, and biological activity compared to phenyl-substituted analogs.
Properties
IUPAC Name |
diethyl 2-[[(4-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-13(17)9(14(18)21-5-2)6-15-11-8-22-7-10(11)12(16)19-3/h6-8,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNPEPWNUVLDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1C(=O)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-3-carboxylic acid, methanol, and diethyl malonate.
Esterification: Thiophene-3-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl thiophene-3-carboxylate.
Amination: The methyl thiophene-3-carboxylate is then reacted with an amine, such as ammonia or a primary amine, to introduce the amino group at the 4-position of the thiophene ring.
Condensation: Finally, the amino-substituted thiophene derivative is condensed with diethyl malonate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a precursor for bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structural features make it a candidate for the synthesis of pharmacologically active agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring and the ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar malonate derivatives based on substituents, synthetic yields, physical properties, and applications.
2.1 Substituent Effects on Physical Properties
Substituents on the aromatic ring significantly impact melting points and yields due to electronic and steric effects:
- Key Observations :
- Halogen Substituents : Chloro and bromo derivatives exhibit higher yields (78.5–90%) than fluoro analogs (55.7%), likely due to better leaving-group properties in subsequent reactions .
- Methoxy Substituents : Methoxy groups (e.g., 4-OCH₃-phenyl) enable quantitative yields but higher melting points (79–81°C), attributed to enhanced crystallinity .
- Heterocyclic Substituents : Benzo[b]thiophen-2-yl derivatives (e.g., 5fc) show elevated melting points (113–115°C) due to increased molecular rigidity .
- Thiophene Substituents : The target compound’s thiophene ring may lower melting points compared to phenyl analogs due to reduced symmetry, while the methoxycarbonyl group could enhance solubility in polar solvents.
Research Findings and Inferences
- Steric Hindrance : The thiophene ring’s bulkiness may reduce yields in Gould-Jacob reactions compared to smaller substituents (e.g., -F, -Cl) .
- Biological Activity : Thiophene-containing compounds often exhibit distinct bioactivity profiles; for example, sulfur atoms in thiophenes can enhance binding to metalloenzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
